molecular formula C15H10N4OS2 B2406471 2-(1H-indol-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide CAS No. 1170007-68-7

2-(1H-indol-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide

Cat. No. B2406471
CAS RN: 1170007-68-7
M. Wt: 326.39
InChI Key: HYTXHHVZVLUODU-UHFFFAOYSA-N
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Description

2-(1H-indol-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide, also known as IKK inhibitor VII, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the IκB kinase (IKK) complex, which plays a crucial role in the regulation of the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is involved in a wide range of cellular processes, including inflammation, immune response, cell survival, and proliferation. Therefore, the inhibition of this pathway has been proposed as a potential therapeutic strategy for various diseases.

Scientific Research Applications

Anticancer Applications

Compounds with structures similar to 2-(1H-indol-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide have been synthesized and tested for their anticancer properties. For instance, a series of 5-(2′-indolyl)thiazoles were synthesized and evaluated for cytotoxicity against selected human cancer cell lines, with some showing encouraging anticancer activity and selectivity towards particular cell lines (Vaddula et al., 2016). These findings suggest the potential of such compounds in developing targeted cancer therapies.

Antimicrobial Activity

Additionally, thiazole-based compounds have demonstrated antimicrobial activity. For example, a study on a series of 1,3,4-thiadiazoles containing pyrazole and pyrrole nucleus revealed significant anti-inflammatory activity, which could hint at their potential for antimicrobial applications as well (Maddila et al., 2016).

Synthetic Applications

The synthetic utility of similar compounds has been highlighted in research focusing on the development of polyheterocyclic scaffolds. A study reported the Rh(III)-catalyzed chemodivergent annulations between indoles and iodonium carbenes, leading to the formation of tricyclic and tetracyclic N-heterocycles (Nunewar et al., 2021). This indicates the compound's potential as a versatile intermediate in organic synthesis, enabling the construction of complex and pharmacologically significant structures.

properties

IUPAC Name

2-(1H-indol-2-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4OS2/c20-13(19-15-16-5-6-21-15)12-8-22-14(18-12)11-7-9-3-1-2-4-10(9)17-11/h1-8,17H,(H,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTXHHVZVLUODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=NC(=CS3)C(=O)NC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide

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